molecular formula C22H28N2O4S B2852553 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide CAS No. 921993-45-5

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide

Cat. No. B2852553
M. Wt: 416.54
InChI Key: AIOZKMGMQSHHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-ol with 1-phenylmethanesulfonyl chloride in the presence of a base to form the desired compound.

Starting Materials
5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-ol, 1-phenylmethanesulfonyl chloride, Base (e.g. triethylamine)

Reaction
To a solution of 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-ol in a suitable solvent (e.g. dichloromethane), add a base (e.g. triethylamine) and cool the solution to 0-5°C., Slowly add 1-phenylmethanesulfonyl chloride to the reaction mixture while maintaining the temperature at 0-5°C., Allow the reaction mixture to warm to room temperature and stir for several hours., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable stationary phase and eluent (e.g. silica gel and a mixture of hexane and ethyl acetate)., Obtain the desired compound as a solid or oil, depending on the purification method used.

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-11-10-18(12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZKMGMQSHHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide

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